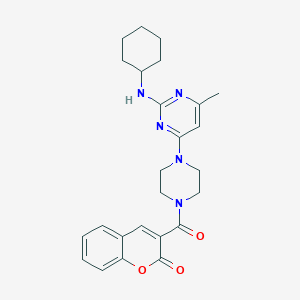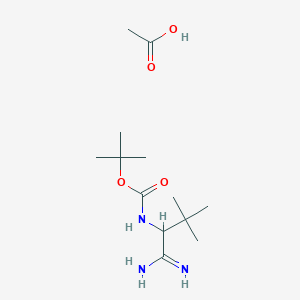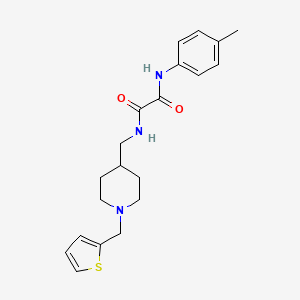
N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride, also known as DMTT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMTT is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride has been studied for its potential applications in a variety of scientific research fields. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is believed to exert its biochemical and physiological effects through the inhibition of protein synthesis. Specifically, it has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins in cells. This inhibition leads to a decrease in the production of certain proteins, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects
In addition to its effects on protein synthesis, N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride has been shown to have a variety of other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride for lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in vitro, which makes it a potential candidate for further toxicity studies and drug development. However, one limitation of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride. One area of interest is the development of new drugs based on the structure of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride. Another potential direction is the study of the mechanism of action of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride in more detail, in order to better understand its effects on cellular processes. Additionally, further research is needed to explore the potential applications of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride in the treatment of infectious diseases, cancer, and oxidative stress-related diseases.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride involves the reaction of 2,4-dimethoxybenzaldehyde with thiophene-3-carboxaldehyde in the presence of ammonium acetate and acetic acid to form the intermediate 2,4-dimethoxyphenyl-4-(thiophen-3-ylmethyl)but-3-en-2-one. This intermediate is then reacted with thiosemicarbazide to form N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride. The final product is obtained as a hydrochloride salt.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2.ClH/c1-19-13-3-4-14(15(8-13)20-2)18-16-17-12(10-22-16)7-11-5-6-21-9-11;/h3-6,8-10H,7H2,1-2H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWNVWBTNXPBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=CS2)CC3=CSC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2615360.png)

![(6-(cyclopentyloxy)pyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2615362.png)

![N-(3,4-dimethylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2615367.png)


![5-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2615374.png)
![5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B2615375.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2615379.png)


![(3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2615382.png)
